An In-depth Technical Guide to 6-Chloro Acyclovir Acetate (CAS: 81777-48-2)
An In-depth Technical Guide to 6-Chloro Acyclovir Acetate (CAS: 81777-48-2)
This guide provides a comprehensive technical overview of 6-Chloro Acyclovir Acetate, a key intermediate in the synthesis of antiviral therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical handling considerations of this compound, grounding all protocols and claims in established scientific principles.
Introduction
6-Chloro Acyclovir Acetate, systematically named 2-((2-amino-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate, is a synthetic purine nucleoside analogue. Its significance lies primarily in its role as a precursor in the manufacturing of Acyclovir and its prodrugs, which are cornerstone therapies for infections caused by the Herpes simplex virus (HSV) and Varicella-zoster virus (VZV). The strategic placement of the chloro group at the 6-position of the purine ring renders it an excellent leaving group for subsequent nucleophilic substitution, a pivotal step in the synthesis of the final active pharmaceutical ingredient (API). This guide will elucidate the synthetic pathway, analytical methodologies for purity and identity confirmation, and stability profile of this crucial intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Chloro Acyclovir Acetate is fundamental for its effective use in synthesis and for ensuring its stability and proper handling.
| Property | Value | Source |
| CAS Number | 81777-48-2 | |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | |
| Molecular Weight | 285.69 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Density | 1.61 g/cm³ | |
| Boiling Point | 537.3°C at 760 mmHg | |
| Flash Point | 278.8°C | |
| Refractive Index | 1.676 | |
| Storage Temperature | 2-8°C |
Synthesis of 6-Chloro Acyclovir Acetate
The synthesis of 6-Chloro Acyclovir Acetate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and efficient pathway involves the regioselective alkylation of a protected 2-amino-6-chloropurine derivative.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 6-Chloro Acyclovir Acetate.
Detailed Experimental Protocol
Objective: To synthesize 6-Chloro Acyclovir Acetate via regioselective N9-alkylation of 2-amino-6-chloropurine.
Materials:
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2-Amino-6-chloropurine
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Hexamethyldisilazane (HMDS)
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Ammonium sulfate
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2-Acetoxyethoxymethyl bromide
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Anhydrous Toluene
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Anhydrous Acetonitrile
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Methanol
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Activated Carbon
Procedure:
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Silylation of 2-Amino-6-chloropurine:
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To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-6-chloropurine (1 equivalent), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS, 3-4 equivalents).
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Heat the reaction mixture to reflux (approximately 120-130°C) under a nitrogen atmosphere.
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Maintain reflux for 4-6 hours, or until the reaction mixture becomes a clear, homogeneous solution, indicating the formation of the persilylated derivative.
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Distill off the excess HMDS under reduced pressure.
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N9-Alkylation:
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Cool the residue to room temperature and add anhydrous toluene to the flask.
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In a separate flask, prepare a solution of 2-acetoxyethoxymethyl bromide (1.1-1.3 equivalents) in anhydrous acetonitrile.
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Add the solution of the alkylating agent dropwise to the silylated purine derivative solution at room temperature over 30-60 minutes.
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Heat the reaction mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation:
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Upon completion of the reaction, cool the mixture to room temperature.
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Add methanol to the reaction mixture to quench any unreacted silyl groups and stir for 30 minutes.
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Filter the resulting precipitate and wash with cold methanol.
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The filtrate contains the crude product. Concentrate the filtrate under reduced pressure to obtain a crude solid.
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Purification:
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Dissolve the crude solid in hot methanol.
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Add activated carbon and heat at reflux for 15-20 minutes.
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Filter the hot solution through a celite bed to remove the activated carbon.
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Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
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Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum at 40-50°C to yield pure 6-Chloro Acyclovir Acetate.
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Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized 6-Chloro Acyclovir Acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 6-Chloro Acyclovir Acetate and for monitoring the progress of the synthesis reaction.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.025 M Phosphate Buffer (pH 3.0) B: Acetonitrile Gradient: 95:5 (A:B) to 80:20 (A:B) over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of 6-Chloro Acyclovir Acetate, confirming the regioselectivity of the alkylation at the N9 position.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-8 | ~8.1 | s | 1H |
| NH₂ | ~6.9 | br s | 2H |
| N9-CH₂-O | ~5.5 | s | 2H |
| O-CH₂-CH₂-O | ~4.1 | t | 2H |
| O-CH₂-CH₂-O | ~3.6 | t | 2H |
| CH₃ | ~1.9 | s | 3H |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz):
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C6 | ~158 |
| C2 | ~155 |
| C4 | ~151 |
| C8 | ~140 |
| C5 | ~120 |
| N9-CH₂ | ~72 |
| O-CH₂ | ~68 |
| O-CH₂ | ~62 |
| CH₃ | ~20 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
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Expected [M+H]⁺: 286.0707
Stability and Storage
Understanding the stability profile of 6-Chloro Acyclovir Acetate is critical for ensuring its quality during storage and handling.
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Storage Conditions: The compound should be stored in a well-closed container at a controlled temperature of 2-8°C to minimize degradation. It should be protected from light and moisture.
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Forced Degradation Studies: While specific forced degradation studies on 6-Chloro Acyclovir Acetate are not extensively published, studies on the parent drug, Acyclovir, provide valuable insights. Acyclovir is known to degrade under acidic and oxidative conditions. It is reasonable to extrapolate that the 6-chloro intermediate would exhibit similar lability, particularly hydrolysis of the acetate ester and potential reactions at the purine ring under harsh pH conditions.
Role in Antiviral Drug Development
The primary and well-established role of 6-Chloro Acyclovir Acetate is as a key intermediate in the synthesis of Acyclovir. The chloro group at the 6-position is readily displaced by a hydroxyl group (via hydrolysis) to form the guanine moiety of Acyclovir.
Conversion to Acyclovir Workflow
Caption: Conversion of 6-Chloro Acyclovir Acetate to Acyclovir.
This conversion is a critical step in the overall manufacturing process of Acyclovir, and the purity of the starting 6-Chloro Acyclovir Acetate directly impacts the quality and yield of the final API.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 6-Chloro Acyclovir Acetate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention.
Conclusion
6-Chloro Acyclovir Acetate is a pivotal molecule in the landscape of antiviral drug synthesis. Its well-defined physicochemical properties and the established synthetic routes make it a reliable intermediate for the large-scale production of Acyclovir. A comprehensive understanding of its synthesis, analytical characterization, stability, and handling, as detailed in this guide, is paramount for scientists and researchers in the pharmaceutical industry to ensure the efficient and safe production of this life-saving medication.
References
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Sinha, V. R., Monika, Trehan, A., Kumar, M., Singh, S., & Bhinge, J. R. (2007). Stress studies on acyclovir. Journal of chromatographic science, 45(6), 319–324. [Link]
-
Li, X., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6548. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135427150, 6-Chloro Acyclovir Acetate. Retrieved from [Link]
-
Whitley, R. J., & Gnann, J. W. (1992). Acyclovir: a decade later. The New England journal of medicine, 327(11), 782–789. [Link]
- Elion, G. B. (1986). History, mechanism of action, spectrum and selectivity of nucleoside analogs. In Antiviral drug resistance (pp. 118-137). Springer, Boston, MA.
- De Clercq, E., & Holý, A. (2005). Acyclovir and its analogues: a story of many years of continuous antiviral research. Antiviral Chemistry and Chemotherapy, 16(5), 263-274.
- Matsumoto, H., Kaneko, C., Yamada, K., Takeuchi, T., Mori, T., & Mizuno, Y. (1988). A Convenient synthesis of 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir) and related compounds. Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.
-
O'Brien, J. J., & Campoli-Richards, D. M. (1989). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 37(3), 233–309. [Link]
- Hamdi, A., Fegas, R., Berka, B., & Clarck, B. J. (2005). Stability Test of Acyclovir at Severe Conditions. Asian Journal of Chemistry, 17(4), 2699-2704.







